![molecular formula C11H17F2NO4 B582505 1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid CAS No. 1255666-86-4](/img/structure/B582505.png)
1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid” has been reported. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid” are not well-documented in the literature .
Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Ionic Liquids
The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .
Deprotection of N-Boc Group
The compound is used in the deprotection of the N-Boc group. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Synthesis of Medicinally Active Compounds
The compound is used in the synthesis of medicinally active compounds. This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Protection of Amino Groups
The compound is used in the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
6. Synthesis of Novel Room-Temperature Ionic Liquids The compound is used in the synthesis of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ( [emim]) and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .
Biochemical Pathways
The BOC group plays a crucial role in peptide synthesis, a biochemical pathway that involves the formation of peptide bonds between amino acids . By protecting the amines, the BOC group allows for chemoselectivity in subsequent chemical reactions .
Result of Action
The result of the compound’s action is the successful protection of amines during organic synthesis . This allows for selective reactions to occur without interference from the amines, leading to the successful synthesis of the desired compounds .
Action Environment
The action of the BOC group is influenced by environmental factors such as temperature and pH . For instance, the BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Therefore, the efficacy and stability of the BOC group are highly dependent on the specific conditions of the synthesis process .
properties
IUPAC Name |
5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(8(15)16)4-11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKMLCRSUWLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735100 | |
Record name | 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255666-86-4 | |
Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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